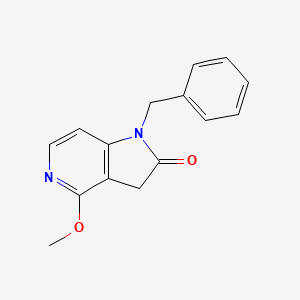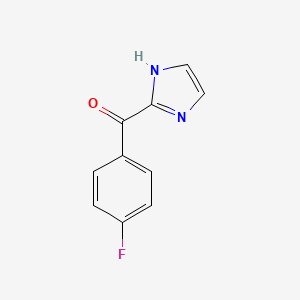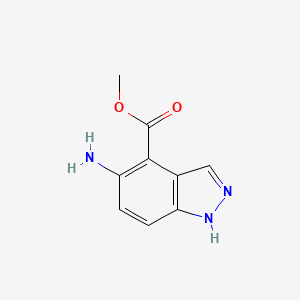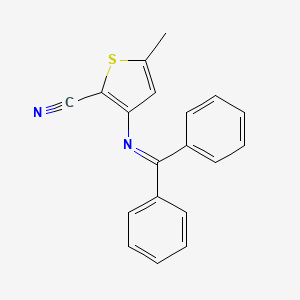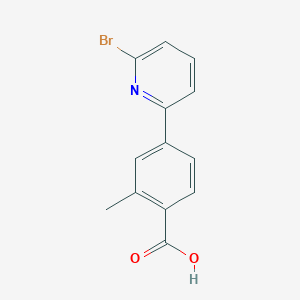
4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid” is a complex organic compound. It contains a bromine atom, a benzodioxin ring, a pyrrole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a benzodioxin ring, which is a type of heterocyclic compound (a ring structure that contains atoms of at least two different elements), and a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the bromine atom, which is a good leaving group, and the carboxylic acid group, which can participate in various reactions such as esterification and amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromine atom might increase the compound’s reactivity .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Compounds related to 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid have shown promising anti-inflammatory activities. Studies have synthesized and evaluated racemic mixtures of 2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its enantiomers for anti-inflammatory properties, finding significant activity comparable to other anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997). Another research synthesized carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit and found them to have anti-inflammatory properties similar to Ibuprofen in rat paw edema assays (Vazquez, Rosell, & Pujol, 1996).
Antibacterial and Antifungal Agents
Various derivatives of the compound have been synthesized and evaluated for antimicrobial and antifungal activities. Some synthesized compounds showed suitable antibacterial and antifungal potential, with a few demonstrating good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020). Novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized as potent antibacterial agents with modest toxicity (Abbasi et al., 2022).
Anticonvulsant Activity
Derivatives based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, including amino amides and amino esters, have been synthesized and evaluated for anticonvulsant activity. The study explored the anticonvulsant properties of these synthesized compounds (Arustamyan et al., 2019).
Synthesis of Therapeutic Agents
The compound and its derivatives are used as chiral synthons for enantiospecific synthesis of therapeutic agents like (S)-doxazosin mesylate and WB 4101. An amidase activity from Alcaligenes faecalis subsp. parafaecalis was discovered for efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon (Mishra et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c14-10-3-7(4-11-12(10)19-2-1-18-11)8-5-15-6-9(8)13(16)17/h3-6,15H,1-2H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQZOJRETNUGLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C3=CNC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
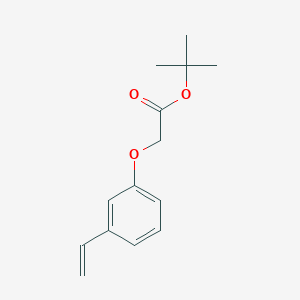
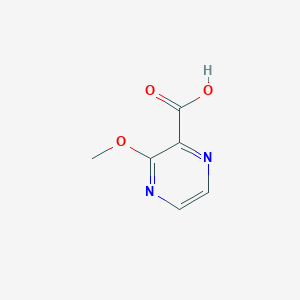

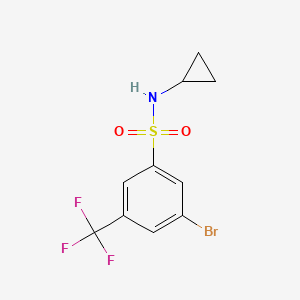


![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)
